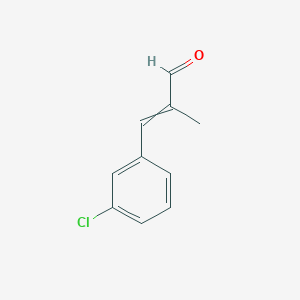

3-(3-Chlorophenyl)-2-methylprop-2-enal

Description

Properties

Molecular Formula |

C10H9ClO |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-2-methylprop-2-enal |

InChI |

InChI=1S/C10H9ClO/c1-8(7-12)5-9-3-2-4-10(11)6-9/h2-7H,1H3 |

InChI Key |

ZLJRCSPLRCDNHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)Cl)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(3-Chlorophenyl)-2-methylprop-2-enal with key analogs, focusing on structural features, physicochemical properties, and reactivity:

Key Observations:

Functional Group Influence: The aldehyde group in this compound enhances electrophilicity compared to non-aldehyde analogs like methallyl chloride or the carboxylic acid derivative . This makes it more reactive in nucleophilic additions (e.g., with amines or hydrazines ).

Synthetic Utility: Unlike (E)-3-chloro-3-phenylacrylaldehyde , the methyl group in the target compound may hinder cyclization reactions but improve stability during storage. Methallyl chloride , though lacking an aldehyde, shares utility as a monomer but diverges in reactivity due to its alkene functionality.

Biological Relevance :

- The tertiary amine analog demonstrates the impact of functional group substitution on bioactivity, suggesting that this compound could be tailored for CNS-targeting prodrugs via Schiff base formation .

Research Findings and Data Gaps

Stability and Reactivity :

- The methyl group likely reduces polymerization tendency compared to unsubstituted α,β-unsaturated aldehydes. However, experimental data on shelf life or thermal stability are absent in the evidence.

phenyl substitution on electronic properties.

Preparation Methods

Aldol Condensation as the Core Synthetic Route

The primary and most established method for preparing 3-(3-chlorophenyl)-2-methylprop-2-enal involves an aldol condensation between an appropriately substituted benzaldehyde and an aliphatic aldehyde such as propionaldehyde or acetaldehyde.

-

- 3-Chlorobenzaldehyde (aromatic aldehyde with chlorine substituent at meta position)

- Propionaldehyde (for introducing the 2-methyl substituent on the prop-2-enal chain)

-

- The reaction is typically conducted in a suitable solvent such as aqueous methanol or an aliphatic alcohol solution.

- A basic catalyst, commonly sodium hydroxide, is used to promote the condensation.

- Temperature is maintained between 20°C and 80°C.

- Reaction time is generally up to 3 hours.

- An excess of the aromatic aldehyde is often employed to minimize by-product formation.

-

- The base catalyzes the formation of an enolate from propionaldehyde.

- The enolate attacks the carbonyl carbon of 3-chlorobenzaldehyde.

- Subsequent dehydration yields the α,β-unsaturated aldehyde, this compound.

-

- The product mixture is subjected to fractional distillation or other conventional separation techniques to isolate the desired aldehyde.

- Purity and isomeric composition can be analyzed by gas-liquid chromatography (GLC).

This approach is consistent with the preparation of related compounds such as 3-(4-tert-butylphenyl)-2-methylprop-2-enal (lily aldehyde), where tert-butylbenzene derivatives undergo similar condensation reactions with methacrylaldehyde under Lewis acid catalysis.

Catalytic Hydrogenation for Derivative Preparation

While the primary product is the α,β-unsaturated aldehyde, further chemical transformations such as catalytic hydrogenation can reduce the aldehyde to the corresponding alcohol or modify the double bond.

-

- Copper chromite is a preferred catalyst.

- Typical conditions: 120–180°C, hydrogen pressure of 100–150 psi.

-

- Hydrogenation can be used to obtain 3-(3-chlorophenyl)-2-methylpropanol derivatives.

- This step is useful for further functionalization or to study structure-activity relationships.

-

- The aldehyde is hydrogenated until hydrogen uptake ceases.

- The reaction mixture is filtered and distilled to isolate the alcohol product.

This catalytic hydrogenation step is well documented for similar phenyl-substituted propanal compounds and provides a pathway to related alcohol derivatives.

Friedel-Crafts Alkylation for Aromatic Substitution

In some synthetic routes, alkylation of the aromatic ring can be performed via Friedel-Crafts reactions to introduce alkyl substituents prior to condensation.

-

- Electrophilic catalysts such as Lewis acids (e.g., AlCl3).

-

- Alkyl halides or other electrophiles.

Purpose :

- To prepare substituted benzaldehyde precursors with desired alkyl groups (e.g., tert-butyl, methyl) before the aldol condensation.

This method is relevant when preparing analogs or substituted derivatives of this compound but less commonly applied directly to the chlorophenyl derivative due to the electron-withdrawing effect of chlorine.

Process Optimization and Yields

-

- Aldol condensation yields for similar compounds typically range from 50% to 73%.

- Solvent and catalyst recovery rates are high (solvent recovery 95%-98%, aromatic compound recovery 93%-98%), reducing costs in industrial processes.

-

- Fractional distillation under reduced pressure is standard.

- Use of Vigreaux columns or equivalent to improve separation efficiency.

-

- The product may contain para and meta isomers depending on substitution patterns.

- For 3-chlorophenyl derivatives, the meta substitution is inherent, simplifying isomeric considerations.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Aldol Condensation | 3-Chlorobenzaldehyde + Propionaldehyde, NaOH catalyst, aqueous methanol, 20-80°C, 3 h | Excess aromatic aldehyde to minimize by-products | 50%-73% (estimated from analogs) |

| Product Isolation | Fractional distillation, reduced pressure | Vigreaux column or equivalent | High purity aldehyde |

| Catalytic Hydrogenation | Copper chromite catalyst, 120-180°C, 100-150 psi H2 | Optional step to obtain alcohol derivatives | High conversion to alcohol |

| Friedel-Crafts Alkylation | Alkyl halide + Lewis acid catalyst (AlCl3) | Used for aromatic substitution prior to condensation | Variable, dependent on substrate |

Research Findings and Industrial Relevance

- The aldol condensation method is well-established and scalable for industrial production of substituted cinnamaldehydes including this compound.

- The use of excess aromatic aldehyde and controlled temperature ensures high selectivity and yield.

- Catalytic hydrogenation offers a versatile route to related alcohols for further chemical applications.

- Recovery and recycling of solvents and catalysts enhance process sustainability and cost-effectiveness.

- The methods are supported by multiple patent disclosures and literature on related compounds, confirming their robustness and reproducibility.

Q & A

Basic: What are the optimal synthetic routes for 3-(3-Chlorophenyl)-2-methylprop-2-enal, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves aldol condensation or Claisen-Schmidt reactions. For example, a ketone (e.g., 3-chloroacetophenone) may react with an aldehyde under basic conditions. To optimize:

- Catalyst Screening : Test bases like NaOH, KOH, or pyrrolidine in varying concentrations (e.g., 5–20 mol%) to assess reaction rate and yield .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; DMSO may enhance enolate formation but increase side reactions .

- Temperature Control : Perform reactions at 0–80°C; higher temperatures accelerate kinetics but may degrade the α,β-unsaturated aldehyde. Monitor via TLC or GC-MS .

- Workup : Use acid quenching (1M HCl) to protonate intermediates, followed by extraction (ethyl acetate) and column chromatography (silica gel, hexane/EtOAc).

Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities. Address these via:

- Standardized Conditions : Acquire NMR in deuterated DMSO or CDCl₃ at consistent concentrations (e.g., 10 mM). Compare with computational predictions (DFT calculations for expected δH/δC) .

- Tautomer Analysis : Test for enol-aldehyde equilibration by variable-temperature NMR (25–60°C). Aromatic protons near the aldehyde group may show splitting if tautomers exist .

- Impurity Profiling : Use HPLC-MS to detect side products (e.g., diastereomers or oxidation byproducts). Cross-validate with IR spectroscopy (C=O stretch ~1700 cm⁻¹) .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺ expected ~194.6 Da). Fragmentation should show loss of CO (m/z ~166) .

- Elemental Analysis : Verify %C, %H, %Cl; deviations >0.3% indicate impurities .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450). Focus on the chlorophenyl group’s hydrophobic interactions and the α,β-unsaturated aldehyde’s electrophilicity .

- QSAR Analysis : Correlate substituent position (e.g., meta vs. para chlorine) with bioactivity. For instance, 3-chloro substitution may improve membrane permeability vs. 4-chloro .

- ADMET Prediction : Tools like SwissADME predict logP (target 2–3 for balance between solubility and permeability) and metabolic stability (CYP450 interactions) .

Basic: What strategies ensure the stability of this compound during storage and experimental use?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy can track degradation (λmax ~250 nm for conjugated systems) .

- Moisture Control : Use molecular sieves in storage containers. Test stability in D2O via NMR to detect hydrolysis (disappearance of aldehyde peak) .

- Oxygen Exclusion : Purge solutions with argon; add antioxidants (e.g., BHT, 0.01% w/v) to inhibit radical-mediated oxidation .

Advanced: How should researchers design experiments to analyze the compound’s potential as an enzyme inhibitor or antimicrobial agent?

Methodological Answer:

- Enzyme Assays :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assay with varying inhibitor concentrations (IC50 determination). Compare with staurosporine as a control .

- MIC Testing : For antimicrobial activity, test against Gram± bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton broth at 10–100 µg/mL. Include positive controls (ciprofloxacin) .

- Cytotoxicity Screening : Use MTT assay on HEK293 or HepG2 cells to rule out nonspecific toxicity (EC50 > 50 µM preferred) .

Advanced: How can researchers address discrepancies in biological activity data across studies (e.g., conflicting IC50 values)?

Methodological Answer:

- Standardize Assay Conditions : Control pH (7.4 for physiological relevance), temperature (37°C), and serum content (e.g., 10% FBS vs. serum-free) .

- Validate Compound Purity : Re-test batches with >95% purity (HPLC). Impurities <5% can skew results by off-target effects .

- Cross-Lab Collaboration : Share protocols via platforms like Protocols.io to identify variables (e.g., cell passage number, incubation time) .

Basic: What are the key considerations for scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer:

- Reactor Design : Switch from round-bottom flasks to jacketed reactors with temperature control (±2°C). Optimize stirring rate (200–600 RPM) for homogeneity .

- Solvent Recovery : Implement distillation for DMF or ethanol reuse to reduce costs.

- Safety Protocols : Monitor exothermic steps (e.g., aldol condensation) via in-situ IR or Raman spectroscopy to prevent runaway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.